molecular formula C20H24N2OS B5851366 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine

Cat. No. B5851366
M. Wt: 340.5 g/mol
InChI Key: CIWPEZNIMFAPGM-UHFFFAOYSA-N
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Description

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine, also known as BEPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. BEPP is a piperazine derivative that belongs to the class of carbonothioyl compounds. The compound has a molecular formula of C20H26N2O2S and a molecular weight of 366.5 g/mol.

Mechanism of Action

The exact mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of various signaling pathways in the body. 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine in lab experiments include its relatively simple synthesis, high yield, and wide range of biological activities. The compound has been extensively studied and has been shown to have potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.

Future Directions

There are several future directions for the study of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine. One potential direction is the development of new derivatives of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine needs further investigation to fully understand its biological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine involves the reaction of 4-(benzyloxy)benzoyl chloride with ethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with carbon disulfide to form the final product. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. The compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. 1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-2-21-12-14-22(15-13-21)20(24)18-8-10-19(11-9-18)23-16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWPEZNIMFAPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)phenyl](4-ethylpiperazin-1-yl)methanethione

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